

scale-up synthesis involving 3,5-Difluoro-2-methoxyphenylboronic acid

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Compound of Interest

Compound Name:	3,5-Difluoro-2-methoxyphenylboronic acid
Cat. No.:	B1586526

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Application Note: A-737000

Scale-Up Synthesis of 3,5-Difluoro-2-methoxyphenylboronic acid: A Comprehensive Guide for Process Development

Introduction: The Strategic Importance of 3,5-Difluoro-2-methoxyphenylboronic acid

3,5-Difluoro-2-methoxyphenylboronic acid is a key building block in contemporary drug discovery and development. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on a phenylboronic acid scaffold, imparts desirable physicochemical properties to target molecules. These properties often include enhanced metabolic stability, improved potency, and favorable pharmacokinetic profiles. The strategic placement of fluorine atoms can modulate the pKa of adjacent functional groups and influence ligand-receptor interactions, making this reagent highly valuable for the synthesis of novel therapeutics.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of **3,5-Difluoro-2-methoxyphenylboronic acid**. The focus is on a robust and reproducible process suitable for kilogram-scale production, addressing critical aspects from reaction mechanism to safety and purification.

Synthetic Strategy: Lithiation-Borylation as the Method of Choice

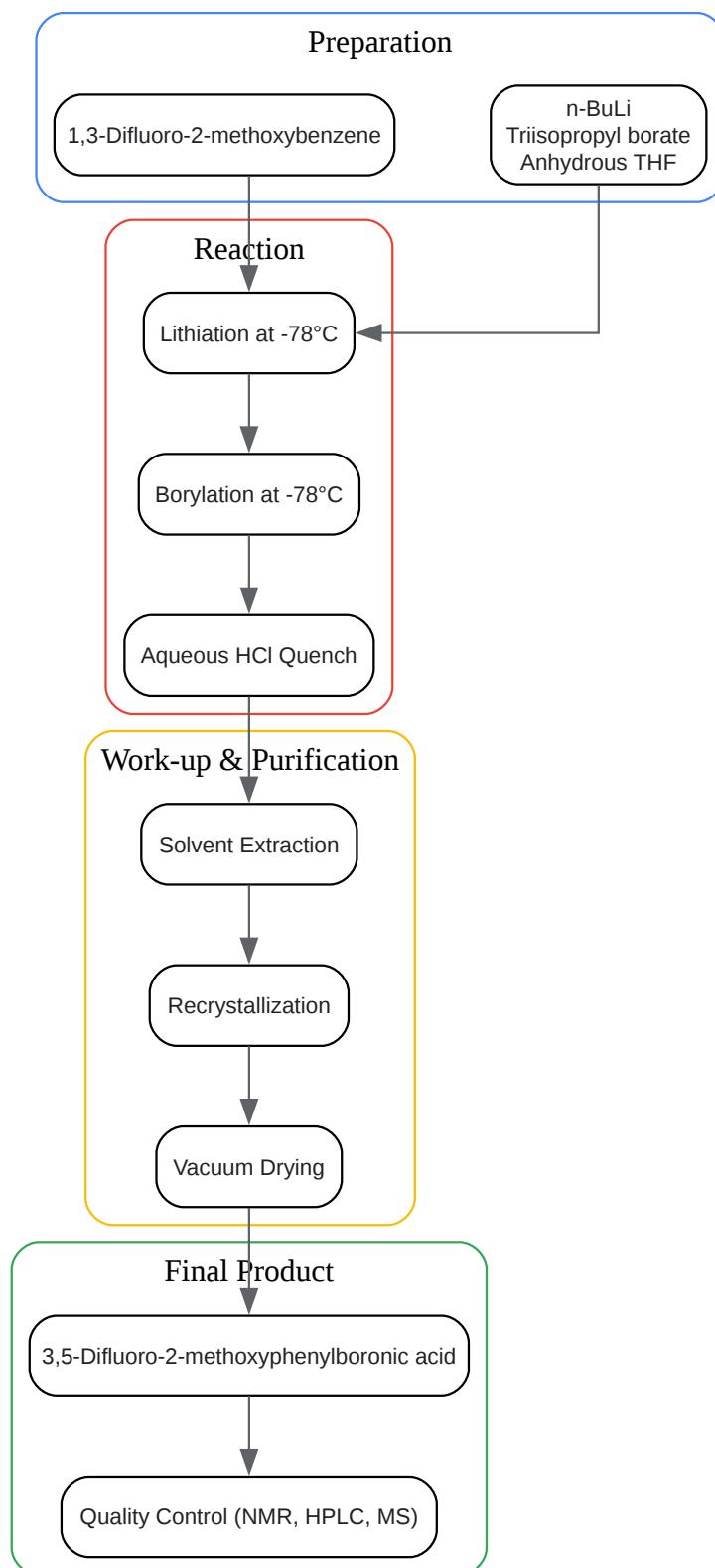
For the large-scale synthesis of **3,5-Difluoro-2-methoxyphenylboronic acid**, a lithiation-borylation approach is favored due to its high efficiency and regioselectivity.^{[1][2][3]} This method involves the directed ortho-metallation of a suitable precursor, 1,3-difluoro-2-methoxybenzene, followed by quenching with a borate ester.

Causality of Experimental Choices:

- Starting Material: 1,3-difluoro-2-methoxybenzene is the logical precursor. The methoxy group directs the deprotonation to the adjacent ortho position (C2) due to its coordinating and activating effect.
- Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for this deprotonation. Its use at cryogenic temperatures minimizes side reactions.
- Borylating Agent: Triisopropyl borate is selected as the electrophile. Its bulky isopropyl groups help to prevent over-reaction (the formation of borinic and boronic acids) that can occur with less hindered borates like trimethyl borate.^[4]
- Solvent System: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium intermediate and its low freezing point.
- Cryogenic Conditions: The reaction is conducted at -78 °C to ensure the stability of the aryllithium intermediate and to control the exothermic nature of the borylation step.^{[5][6]}

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis, from starting material to the final, purified product.

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Caption: Workflow for the scale-up synthesis of **3,5-Difluoro-2-methoxyphenylboronic acid**.

Detailed Scale-Up Protocol

This protocol is designed for a target yield of approximately 1.5 kg of the final product.

Reagents and Equipment

Reagent/Equipment	Quantity/Specification	Notes
1,3-Difluoro-2-methoxybenzene	1.44 kg (10.0 mol)	Anhydrous
n-Butyllithium	4.4 L (11.0 mol, 2.5 M in hexanes)	Pyrophoric, handle with care [7] [8][9]
Triisopropyl borate	3.76 kg (20.0 mol)	Anhydrous
Anhydrous Tetrahydrofuran (THF)	20 L	
Hydrochloric Acid (1 M)	15 L	
Ethyl Acetate	20 L	
Hexanes	10 L	
100 L Jacketed Glass Reactor	-	Equipped with mechanical stirrer, thermocouple, and nitrogen inlet
50 L Rotary Evaporator	-	
Vacuum Oven	-	

Step-by-Step Procedure

- Reactor Setup and Inerting:
 - Assemble the 100 L jacketed glass reactor and ensure all glassware is thoroughly dried.
 - Purge the reactor with dry nitrogen for at least 1 hour to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
- Lithiation:

- Charge the reactor with 1,3-difluoro-2-methoxybenzene (1.44 kg) and anhydrous THF (20 L).
- Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
- Slowly add n-butyllithium (4.4 L, 2.5 M in hexanes) to the stirred solution over 2-3 hours, maintaining the internal temperature below -70 °C.
- Stir the reaction mixture at -78 °C for an additional 2 hours to ensure complete lithiation.
- Borylation:
 - Slowly add triisopropyl borate (3.76 kg) to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed -65 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approximately 12-16 hours) with continuous stirring.
- Quenching and Work-up:
 - Cool the reaction mixture to 0-5 °C in an ice bath.
 - Slowly and carefully quench the reaction by adding 1 M hydrochloric acid (15 L). Caution: The initial quench is exothermic.
 - Stir the biphasic mixture vigorously for 30 minutes.
 - Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).
 - Combine the organic layers and wash with brine (10 L).
 - Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification by Recrystallization:
 - Dissolve the crude solid in a minimal amount of hot ethyl acetate.
 - Slowly add hexanes until the solution becomes turbid.

- Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) for several hours to facilitate crystallization.
- Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum at 40-50 °C to a constant weight. A typical yield is 70-80%.

Safety Considerations: Handling Pyrophoric Reagents

The use of n-butyllithium on a large scale requires strict adherence to safety protocols due to its pyrophoric nature.

- Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene gloves).[7] A face shield is recommended during the addition of n-BuLi.[7]
- Inert Atmosphere: All operations involving n-BuLi must be performed under a dry, inert atmosphere (nitrogen or argon).[8][10]
- Quenching: Have a suitable quenching agent (e.g., dry powder fire extinguisher, sand) readily available. Do not use water or carbon dioxide extinguishers on an organolithium fire. [11]
- Training: Ensure all personnel involved are thoroughly trained in the safe handling of pyrophoric reagents.[9][10]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

- ^1H and ^{19}F NMR: To confirm the chemical structure and substitution pattern.
- LC-MS: To determine the molecular weight and assess purity.
- Melting Point: The melting point of **3,5-Difluoro-2-methoxyphenylboronic acid** is approximately 200 °C.[12][13][14]

Conclusion

This application note details a robust and scalable synthesis of **3,5-Difluoro-2-methoxyphenylboronic acid** via a lithiation-borylation pathway. The protocol emphasizes safety, particularly when handling pyrophoric reagents, and provides a reliable method for producing high-purity material suitable for applications in pharmaceutical research and development. By understanding the causality behind the experimental choices, researchers can confidently implement and adapt this procedure for large-scale manufacturing.

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